molecular formula C9H10BrNO2 B175332 Ethyl 6-(bromomethyl)nicotinate CAS No. 178264-57-8

Ethyl 6-(bromomethyl)nicotinate

Cat. No.: B175332
CAS No.: 178264-57-8
M. Wt: 244.08 g/mol
InChI Key: LPVLWROJDKJMST-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)nicotinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 6-position with a bromomethyl group

Mechanism of Action

Target of Action

It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors

Mode of Action

Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors, stimulating these receptors and causing a range of physiological responses

Biochemical Pathways

Nicotine is metabolized via the pyridine and pyrrolidine pathways, and a hybrid of these two pathways (also known as the VPP pathway) has been identified in certain bacteria . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s possible that Ethyl 6-(bromomethyl)nicotinate may be metabolized via similar pathways, but this hypothesis requires further investigation.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other environmental factors that could influence its action include pH, presence of other substances, and specific conditions within the body or environment where the compound is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(bromomethyl)nicotinate can be synthesized through a bromination reaction of ethyl nicotinate. The typical procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 6-position of the nicotinate ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles, leading to the formation of various substituted nicotinates.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinates with various functional groups depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Methyl derivatives of ethyl nicotinate.

Scientific Research Applications

Ethyl 6-(bromomethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 6-(bromomethyl)nicotinate can be compared with other bromomethyl-substituted nicotinates and related compounds:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 6-(chloromethyl)nicotinate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 6-(bromomethyl)picolinate: Similar structure but with a picolinic acid derivative instead of a nicotinic acid derivative.

Properties

IUPAC Name

ethyl 6-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLWROJDKJMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623917
Record name Ethyl 6-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178264-57-8
Record name Ethyl 6-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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